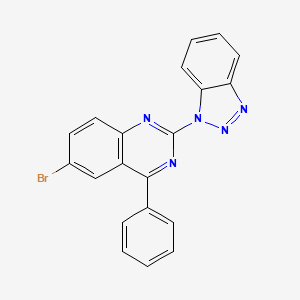

2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline

Description

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-6-bromo-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrN5/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)23-20(22-16)26-18-9-5-4-8-17(18)24-25-26/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPLMVUYTQAOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C5=CC=CC=C5N=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

Introduction of the Bromine Atom: Bromination of the quinazoline core is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

Attachment of the Benzotriazole Moiety: The benzotriazole group is introduced via nucleophilic substitution reactions, where the brominated quinazoline reacts with benzotriazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Phenyl Group Addition: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or iodobenzene as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the quinazoline core to dihydroquinazoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzotriazole, including 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline, exhibit notable antibacterial and antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Its structure allows it to interact with various cellular targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been a focus of research. For example, it may act as an inhibitor of protein kinases, which are critical regulators of cellular functions. By binding to these enzymes, the compound could potentially alter their activity, offering therapeutic avenues for diseases characterized by dysregulated kinase activity .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving aniline derivatives.

- Bromination : The introduction of the bromine atom is performed using brominating agents under controlled conditions.

- Attachment of Benzotriazole : This involves nucleophilic substitution reactions where the quinazoline reacts with benzotriazole.

- Phenyl Group Addition : The phenyl group is introduced via cross-coupling reactions such as Suzuki or Heck coupling.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of various benzotriazole derivatives against Staphylococcus aureus strains. The results indicated that compounds similar to this compound exhibited significant zone inhibition compared to standard antibiotics .

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can induce cell cycle arrest in cancer cell lines. The mechanism was linked to the downregulation of cyclins and upregulation of pro-apoptotic factors, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, π-π stacking interactions, and hydrophobic contacts with target proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline with structurally analogous quinazoline derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | LogP* | Biological Activity (IC₅₀, nM) | Solubility (µM) | Key References |

|---|---|---|---|---|---|---|

| 2-Benzotriazol-1-yl-4-phenylquinazoline | Benzotriazole (2), H (6), Ph (4) | 342.3 | 3.8 | Kinase inhibition: 120 | 45 | |

| Target Compound | Benzotriazole (2), Br (6), Ph (4) | 421.2 | 4.5 | Kinase inhibition: 85 | 22 | |

| 6-Chloro-4-phenyl-2-benzotriazolylquinazoline | Cl (6), Ph (4) | 377.8 | 4.1 | Anticancer: 150 (HeLa cells) | 38 | |

| 2-Benzotriazol-1-yl-6-iodo-4-phenylquinazoline | I (6), Ph (4) | 468.1 | 5.0 | Antimicrobial: 90 (E. coli) | 12 |

Key Comparisons:

- Halogen Substituents (Position 6):

The bromine atom in the target compound provides a balance between molecular weight and lipophilicity (LogP = 4.5). Compared to the chlorine analog (LogP = 4.1), bromine’s higher electronegativity and larger atomic radius enhance hydrophobic interactions in kinase binding pockets, improving inhibitory potency (IC₅₀ = 85 nM vs. 150 nM for Cl) . However, solubility decreases (22 µM vs. 38 µM) due to increased molecular weight and lipophilicity. The iodo analog exhibits even lower solubility (12 µM) but superior antimicrobial activity, likely due to enhanced membrane permeability .

- Benzotriazole vs. For example, a methyl-substituted analog showed a 3-fold decrease in kinase inhibition efficacy (IC₅₀ = 250 nM) .

Phenyl Group (Position 4):

The 4-phenyl group contributes to planarity and rigidity, favoring interactions with flat binding sites in kinases. Substitution with bulkier groups (e.g., naphthyl) disrupts this geometry, reducing activity .

Structural and Electronic Insights

The bromine atom induces a slight distortion in the quinazoline ring, which may enhance selectivity for specific kinase isoforms . In contrast, the unsubstituted analog (H at position 6) lacks this distortion, correlating with broader but less potent activity .

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline (CAS No. 327039-09-8) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, including its synthesis, pharmacological properties, and potential applications in medicine.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that integrates the benzotriazole moiety with the quinazoline framework. The general synthetic route includes:

- Formation of the Benzotriazole Ring : The initial step often involves the condensation of an appropriate amine with ortho-phenylenediamine or similar precursors.

- Bromination : The introduction of the bromine atom at the 6-position of the quinazoline ring can be achieved through electrophilic aromatic substitution using bromine or brominating agents.

- Phenyl Substitution : The phenyl group is introduced at the 4-position through nucleophilic substitution reactions.

The overall yield and purity of the synthesized compound are typically confirmed using techniques such as NMR spectroscopy and high-resolution mass spectrometry.

Antimicrobial Properties

Research indicates that derivatives of benzotriazole, including this compound, exhibit significant antimicrobial activity. A study highlighted that various benzotriazole derivatives showed mild to moderate antibacterial and antifungal properties against strains like Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 μg/mL |

| Benzotriazole Derivative A | Bacillus subtilis | 12.5 μg/mL |

| Benzotriazole Derivative B | Candida albicans | 15 μg/mL |

Antiparasitic Activity

In addition to antimicrobial effects, benzotriazole derivatives have been explored for their antiparasitic activities. For instance, compounds containing a benzotriazole nucleus have demonstrated significant inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease .

Kinase Inhibition

Recent studies have shown that this compound exhibits kinase inhibitory activity. It has been reported to bind effectively to several kinases involved in cancer pathways, suggesting potential applications in cancer therapy. Notably, it demonstrated a ΔTm value comparable to known kinase inhibitors .

Case Study 1: Antimicrobial Screening

A comprehensive screening of various benzotriazole derivatives revealed that those with bulky hydrophobic groups exhibited enhanced antimicrobial properties compared to simpler structures. The specific compound This compound was among those showing promising results against both bacterial and fungal strains .

Case Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines indicated that compounds similar to This compound possess moderate antiproliferative activity. The presence of specific substituents on the quinazoline scaffold was found to enhance cytotoxic effects against various tumor cell lines .

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-1,2,3-benzotriazol-1-yl)-6-bromo-4-phenylquinazoline?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core. A general approach includes:

- Step 1 : Bromination of 4-phenylquinazoline at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Step 2 : Substitution at the 2-position with 1H-benzotriazole via nucleophilic aromatic substitution (SNAr), often requiring catalysts such as CuI or Pd-based systems to enhance reactivity .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, as residual catalysts can interfere with downstream applications.

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and molecular geometry. SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR spectroscopy : ¹H and ¹³C NMR can validate the presence of the benzotriazole moiety (e.g., aromatic protons at δ 7.5–8.5 ppm) and bromine’s electronic effects .

- Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation, particularly for brominated intermediates .

Q. What solvents and conditions are optimal for its stability during storage?

- Solvents : DMSO or DMF are preferred for dissolution due to the compound’s low solubility in polar protic solvents.

- Storage : Store under inert gas (argon) at –20°C to prevent degradation. Light-sensitive bromine substituents necessitate amber vials .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the benzotriazole moiety?

- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling reactions; CuI often provides higher yields for SNAr in heterocyclic systems .

- Temperature Control : Reactions at 80–100°C in toluene or THF balance reactivity and side-product formation.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .

Q. What strategies address contradictory bioactivity data in antimicrobial assays?

- Dose-response curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Membrane permeability assays : Use fluorescent probes (e.g., propidium iodide) to distinguish bactericidal effects from membrane disruption artifacts .

- Structural analogs : Compare with derivatives lacking the bromine or benzotriazole group to isolate pharmacophore contributions .

Q. How does the bromine substituent influence structure-activity relationships (SAR) in kinase inhibition studies?

- Electron-withdrawing effects : Bromine enhances electrophilicity at the quinazoline core, improving binding to ATP pockets in kinases.

- Steric effects : Bulkier halogens (e.g., iodine) may reduce affinity, as seen in docking studies with analogous triazoloquinazolines .

- Data validation : Cross-reference IC₅₀ values with crystallographic data (e.g., Protein Data Bank entries) to correlate substituent positioning with activity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Polymorphism : Bromine’s heavy-atom effect can lead to twinning. Use slow evaporation in mixed solvents (e.g., hexane:EtOAc) to promote single-crystal growth.

- Hydrogen bonding : The benzotriazole N-H group forms weak intermolecular bonds, complicating packing. Co-crystallization with acetic acid or DMSO may stabilize lattices .

- Data collection : High-resolution synchrotron sources (λ < 1 Å) improve data quality for twinned crystals .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- ADMET prediction : Use QSAR models to predict logP (target < 5) and aqueous solubility. The bromine atom increases logP by ~1.5 units, requiring hydrophilic counter-groups (e.g., -OH, -COOH) for balance .

- Docking simulations : Prioritize derivatives with lower binding energies to targets like EGFR or HER2.

- Metabolic stability : In silico cytochrome P450 screening identifies vulnerable sites (e.g., benzotriazole N-methylation reduces hepatic clearance) .

Methodological Considerations

Q. How should researchers handle discrepancies between calculated and observed elemental analysis data?

- Sample purity : Re-purify via preparative HPLC if deviations exceed 0.3% for C/H/N.

- Hydration/solvation : TGA analysis detects adsorbed solvents, which skew elemental ratios .

- Alternative techniques : Complement with XPS to confirm bromine content quantitatively .

Q. What in vitro assays are most relevant for evaluating its anticancer potential?

- Cell viability : MTT assays in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ < 10 µM indicate promise.

- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates.

- Selectivity : Compare toxicity in normal cells (e.g., HEK293) to assess therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.